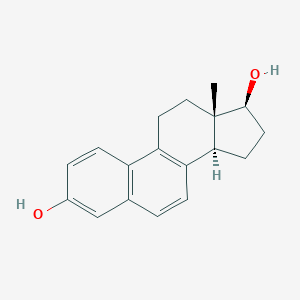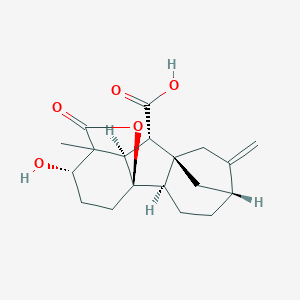
Gibberellin A4
Descripción general
Descripción
Gibberellin A4 is a plant hormone that regulates growth and differentiation of plant cells for elongation, germination, and enzyme induction . It is a small molecule that was initially identified in Gibberella fujikuroi . It is also found in the micropylar endothelium cells of Arabidopsis maternal seed tissue and triggers suspensor programmed cell death (PCD) in the embryo .
Synthesis Analysis
The enzymatic total synthesis of Gibberellin A4 is achieved with recombinant biosynthetic enzymes from stable isotope-labeled acetate . Mevalonate (MVA) is a key intermediate for the terpenoid biosynthetic pathway . The diterpene hydrocarbon, ent-kaurene, is synthesized from 13C-acetate and 13C-MVA with ten and six recombinant enzymes in one test tube, respectively .Molecular Structure Analysis
Gibberellin A4 has a molecular formula of C19H24O5 . Its average mass is 332.391 Da and its monoisotopic mass is 332.162384 Da . It belongs to the class of organic compounds known as c19-gibberellin 6-carboxylic acids .Physical And Chemical Properties Analysis
Gibberellin A4 has a density of 1.4±0.1 g/cm3, a boiling point of 574.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.6 mmHg at 25°C . Its molar refractivity is 84.3±0.4 cm3 .Aplicaciones Científicas De Investigación
Enhancing Flowering in Pinus caribaea : GA4/7 significantly increased seed-cone production in poor flowering clones of Pinus caribaea, although it had no effect on good flowering clones. It also affected shoot lengths in both types of clones (Harrison & Slee, 1991).
Superelongation Disease in Cassava : GA4 was identified in the culture medium of Sphaceloma manihoticola, a fungus causing the superelongation disease in cassava. This fungus is the second phytopathogenic fungus known to produce an active gibberellin in considerable amounts (Rademacher & Graebe, 1979).
GA4 Receptor GID1 : The crystal structure of a complex involving the GA4 receptor GID1 was presented, providing insights into how GID1 binds to GA4 and interacts with DELLA proteins, crucial for understanding the molecular mechanism of gibberellin signaling (Murase et al., 2008).
GID1 as a GA4 Receptor : The GID1 gene in rice encodes a soluble receptor for gibberellins including GA4. This finding was pivotal in understanding the gibberellin signaling pathway in plants (Ueguchi-Tanaka et al., 2005).
GA4 Conversion to GA1 in Salix : In Salix pentandra, applied GA4 is converted to GA1, suggesting the biological activity of GA4 in Salix might be due to its conversion to GA1 (Junttila, 2004).
Induction of Staminate Flowers in Cucumis sativus : GA4/A7 induced greater numbers of staminate flowers in gynoecious cucumber plants compared to GA3, without causing excessive stem elongation or brittleness (Pike & Peterson, 1969).
Gibberellin Inactivation and Dwarfism : Over-expression of a gibberellin 2-oxidase gene in Solanum species enhanced gibberellin inactivation, including GA4, inducing dwarfism. This has potential applications in horticulture and agriculture (Dijkstra et al., 2008).
Quantitative and Qualitative Differences in Plant Response : This study examined the biological activities of various gibberellins, including GA4, in promoting stem elongation and other plant responses, demonstrating the specific activity of different gibberellins (Wittwer & Bukovac, 1962).
GA4/7 on Tracheid Production in Pinus sylvestris : GA4/7 applied to Pinus sylvestris seedlings promoted diameter growth, longitudinal growth, and increased tracheid production, which is relevant for understanding tree growth and wood production (Wang et al., 1992).
Gibberellins in Sugarcane Apices : GA4 was identified in sugarcane apices, suggesting its role in the growth and development of sugarcane (Koshioka et al., 1984).
Propiedades
IUPAC Name |
(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQSQJNRHICNNH-NFMPGMCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896861 | |
| Record name | Gibberellin A4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gibberellin A4 | |
CAS RN |
468-44-0 | |
| Record name | Gibberellin A4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=468-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gibberellin A4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gibberellin A4 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gibberellin A4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gibbane-1,10-dicarboxylic acid, 2,4a-dihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,10β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GIBBERELLIN A4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1360M56KLC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



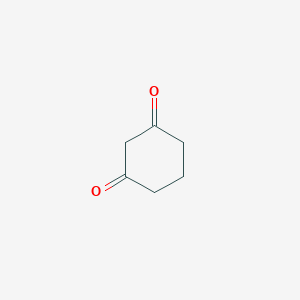

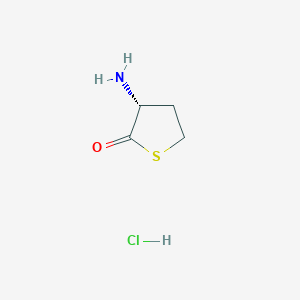
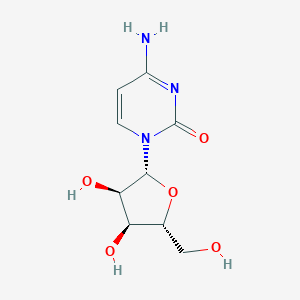
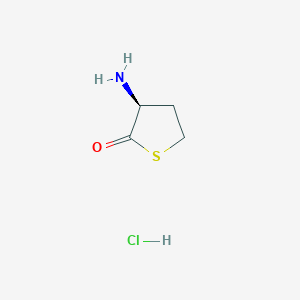
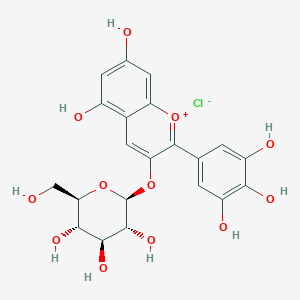
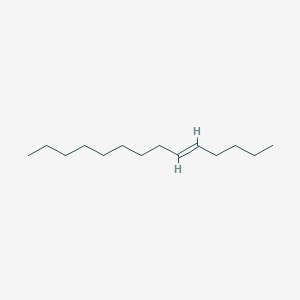
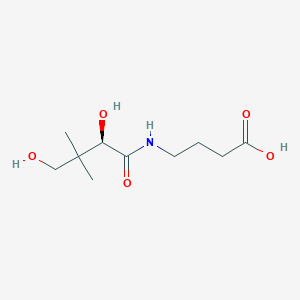
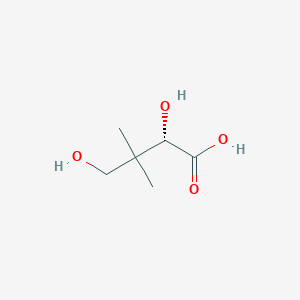
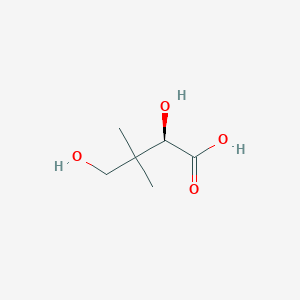

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)

